molecular formula C12H14O2 B1194226 3-Dimethylallyl-4-hydroxybenzaldehyde CAS No. 54730-30-2

3-Dimethylallyl-4-hydroxybenzaldehyde

Cat. No. B1194226
CAS RN: 54730-30-2
M. Wt: 190.24 g/mol
InChI Key: XHFURSFUHFDPTB-UHFFFAOYSA-N
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Description

3-Dimethylallyl-4-hydroxybenzaldehyde (3-DMAHB) is a naturally occurring compound found in a variety of plants, such as corn, wheat, and oats. It is a colorless liquid with a sweet, floral aroma. 3-DMAHB has been studied for its potential medicinal and pharmacological properties, and is being investigated for its potential use in a variety of applications.

Scientific Research Applications

1. Vibrational Exciton Coupling in Hydrogen Bond Systems

Research on 4-hydroxybenzaldehyde crystals at different temperatures revealed insights into vibrational exciton coupling in hydrogen bond systems. This study, focusing on the polarized IR spectra of these crystals, contributes to understanding the properties of hydrogen bonds in various molecular environments (Flakus & Hachuła, 2010).

2. Synthesis Routes and Pharmaceutical Applications

4-hydroxybenzaldehyde derivatives play a significant role in the pharmaceutical and perfume industries. Their synthesis, particularly from aromatic methyl groups, is crucial for creating valuable intermediates for drug preparation. Studies highlight the challenges in this synthesis and explore catalytic oxidation methods for efficient production (Boldron et al., 2005).

3. Solubility and Solution Thermodynamics

The solubility of 4-hydroxybenzaldehyde in various organic solvents was systematically studied, providing essential data for its purification and optimization in different processes. This study contributes to the understanding of its solution behavior and thermodynamic properties (Wang, Xu, & Xu, 2017).

4. Tyrosinase Inhibitors for Medical Applications

Novel 4-hydroxybenzaldehyde derivatives were synthesized and evaluated as tyrosinase inhibitors. These findings are significant in the development of new potential inhibitors for medical applications, especially in addressing issues related to enzyme activity (Yi et al., 2010).

properties

IUPAC Name

4-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h3-4,6-8,14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFURSFUHFDPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332134
Record name 3-Dimethylallyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dimethylallyl-4-hydroxybenzaldehyde

CAS RN

54730-30-2
Record name 4-Hydroxy-3-(3-methyl-2-buten-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54730-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dimethylallyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 61.2 g of p-hydroxybenzaldehyde and 208 g of potassium carbonate was added 300 ml of tetrahydrofuran, and the mixture was stirred at room temperature for 1 hour. Then, 66.0 ml of 1-chloro-3-methyl-2-butene was dropped into the mixture, and the mixture was stirred for 3 days. After the reaction, the reaction liquid was poured into ice water and extracted with ether, the ether layer was washed with a 10% solution of potassium carbonate, and the organic layer was shaken with a 5% solution of sodium hydroxide. The pH value of the aqueous layer was adjusted to about 2 by 6N hydrochloric acid and the formed precipitate was extracted with ether. The ether layer was washed with a saturated aqueous solution of sodium hydrogencarbonate, water and a saturated aqueous solution of sodium chloride in sequence, dried with anhydrous sodium sulfate and filtered. The solvent was removed from the filtrate by distillation and the obtained residue was subjected to the column chromatography (330 g of 240-400 mesh silica gel; hexane/ethyl acetate =3/1; 0.4 kg/cm2). Fractions of 50 ml were recovered in sequence, and the 19th to 51st fractions were combined to obtain 12.31 g (yield=13.05%) of 4-hydroxy-3-(3-methyl-2-butenyl)benzaldehyde.
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Pojer, R Kahlich, B Kammerer, SM Li… - Journal of Biological …, 2003 - ASBMB
… -4HPP, was easily degraded to 3-dimethylallyl-4-hydroxybenzaldehyde (3DMA-4HBAL), … 3-Dimethylallyl-4-hydroxybenzaldehyde (3DMA-4HBAL) was synthesized as described by …
Number of citations: 58 www.jbc.org
F Pojer - 2003 - ub01.uni-tuebingen.de
… No peak was found corresponding to 3-dimethylallyl-4hydroxybenzaldehyde (RT= 26.3 min). … 3-dimethylallyl4-hydroxybenzaldehyde … 3-dimethylallyl4-hydroxybenzaldehyde …
Number of citations: 4 ub01.uni-tuebingen.de
FX Liu, DP Zhang, YM Ma, HL Zhang, XZ Liu… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance The Jiawei Tongqiao Huoxue decoction (JTHD), composed of Acorus calamus var. angustatus Besser, Paeonia lactiflora Pall., Conioselinum …
Number of citations: 3 www.sciencedirect.com
S Lomakool, K Ruangrit, I Jeerapan… - Biomass Conversion …, 2021 - Springer
Potential uses of methanolic extracts derived from cyanobacterial and microalgal biomass were evaluated as promising sustainable sources of bioactive phytochemicals for nutraceutical…
Number of citations: 11 link.springer.com
B Bojko, B Onat, E Boyaci, E Psillakis… - Frontiers in Marine …, 2019 - frontiersin.org
… the drugs and bioactive organic chemicals that were extracted, those with potential therapeutic applications included ligustilide (a phthalide), 3-Dimethylallyl-4-hydroxybenzaldehyde (m/…
Number of citations: 17 www.frontiersin.org

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